Oleanolic acid 3-O-beta-D-glucosiduronic acid
Oleanolic acid 3-O-beta-D-glucosiduronic acid
Calenduloside e, also known as monoglucuronide F or glycoside ST-e, belongs to the class of organic compounds known as triterpene saponins. These are glycosylated derivatives of triterpene sapogenins. The sapogenin moiety backbone is usually based on the oleanane, ursane, taraxastane, bauerane, lanostane, lupeol, lupane, dammarane, cycloartane, friedelane, hopane, 9b, 19-cyclo-lanostane, cycloartane, or cycloartanol skeleton. Calenduloside e exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, calenduloside e is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, calenduloside e can be found in common beet, green vegetables, and root vegetables. This makes calenduloside e a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
26020-14-4
VCID:
VC0051733
InChI:
InChI=1S/C36H56O9/c1-31(2)14-16-36(30(42)43)17-15-34(6)19(20(36)18-31)8-9-22-33(5)12-11-23(32(3,4)21(33)10-13-35(22,34)7)44-29-26(39)24(37)25(38)27(45-29)28(40)41/h8,20-27,29,37-39H,9-18H2,1-7H3,(H,40,41)(H,42,43)/t20-,21-,22+,23-,24-,25-,26+,27-,29+,33-,34+,35+,36-/m0/s1
SMILES:
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)O)C
Molecular Formula:
C36H56O9
Molecular Weight:
632.8 g/mol
Oleanolic acid 3-O-beta-D-glucosiduronic acid
CAS No.: 26020-14-4
Reference Standards
VCID: VC0051733
Molecular Formula: C36H56O9
Molecular Weight: 632.8 g/mol
CAS No. | 26020-14-4 |
---|---|
Product Name | Oleanolic acid 3-O-beta-D-glucosiduronic acid |
Molecular Formula | C36H56O9 |
Molecular Weight | 632.8 g/mol |
IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C36H56O9/c1-31(2)14-16-36(30(42)43)17-15-34(6)19(20(36)18-31)8-9-22-33(5)12-11-23(32(3,4)21(33)10-13-35(22,34)7)44-29-26(39)24(37)25(38)27(45-29)28(40)41/h8,20-27,29,37-39H,9-18H2,1-7H3,(H,40,41)(H,42,43)/t20-,21-,22+,23-,24-,25-,26+,27-,29+,33-,34+,35+,36-/m0/s1 |
Standard InChIKey | IUCHKMAZAWJNBJ-RCYXVVTDSA-N |
Isomeric SMILES | C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
Melting Point | 264-267°C |
Physical Description | Solid |
Description | Calenduloside e, also known as monoglucuronide F or glycoside ST-e, belongs to the class of organic compounds known as triterpene saponins. These are glycosylated derivatives of triterpene sapogenins. The sapogenin moiety backbone is usually based on the oleanane, ursane, taraxastane, bauerane, lanostane, lupeol, lupane, dammarane, cycloartane, friedelane, hopane, 9b, 19-cyclo-lanostane, cycloartane, or cycloartanol skeleton. Calenduloside e exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, calenduloside e is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, calenduloside e can be found in common beet, green vegetables, and root vegetables. This makes calenduloside e a potential biomarker for the consumption of these food products. |
Synonyms | 3β-(β-D-glucopyranuronosyloxy)-olean-12-en-28-oic Acid; 28-Noroleanane, β-D-glucopyranosiduronic acid derivative; β-D-Glucopyranosiduronic Acid 3β-Hydroxyolean-12-en-28-oic Acid; 28-Desglucosylchikusetsusaponin IVa; 3-O-(β-D-Glucopyranuronosyl)oleano |
PubChem Compound | 176079 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume